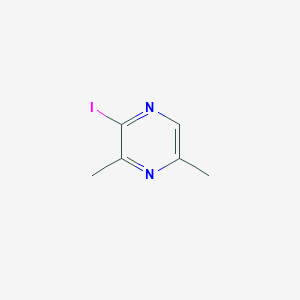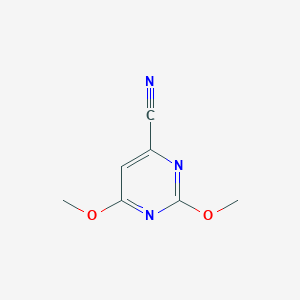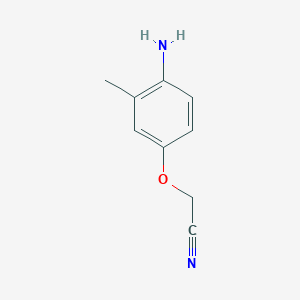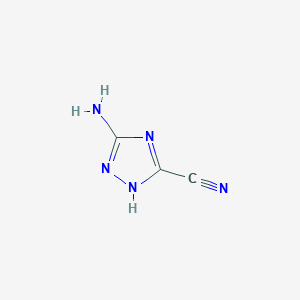
2-Methyl-3-(thiophen-2-yl)quinoxaline
Descripción general
Descripción
2-Methyl-3-(thiophen-2-yl)quinoxaline is a chemical compound with the linear formula C12H8N2S . It contains a quinoxaline core, which is a type of heterocyclic compound, and a thiophen-2-yl group .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves reactions of aromatic diamines with various organic derivatives . For instance, a method has been reported that involves the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines .Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline core and a thiophen-2-yl group . The quinoxaline core acts as an electron acceptor, while the thiophen-2-yl group acts as an electron donor .Chemical Reactions Analysis
Quinoxaline derivatives, including this compound, can undergo various chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 212.275 . The compound also exhibits good thermal stability and has HOMO and LUMO energy levels in the range of -4.90 to -5.70 eV and -3.10 to -3.36 eV respectively .Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
2-Methyl-3-(thiophen-2-yl)quinoxaline and its derivatives find application in the synthesis of polymers. Lei et al. (2013) synthesized a π-conjugated Polymer based on a similar compound, 2,3-di(thiophen-2-yl) quinoxaline, demonstrating its solubility in organic solvents like methylene chloride and acetonitrile, suggesting potential applications in material science (Lei et al., 2013).
Photovoltaic Performance
The compound has been explored for enhancing photovoltaic performance. Hu et al. (2014) reported that copolymers based on benzodithiophene and quinoxaline, including derivatives similar to this compound, showed improved performance in polymer solar cells (Hu et al., 2014).
Electrochemical and Spectroelectrochemical Properties
Studies by Xu et al. (2014) on donor–acceptor type π-conjugated monomers containing quinoxaline moiety have shown that these compounds have significant electrochemical and spectroelectrochemical properties, which can be tuned by different donor units, indicating potential applications in electronic devices (Xu et al., 2014).
Conducting Copolymers
Research on conducting copolymers involving derivatives of quinoxaline, including 2,3-di(2-thienyl)quinoxaline, has been conducted, showing potential in the development of materials with unique electrical properties (Turac et al., 2011).
Anticancer Applications
Othman et al. (2019) synthesized and evaluated the anticancer activity of 3-thiophen-2-yl-quinoline derivatives, highlighting the potential therapeutic applications of these compounds in cancer treatments (Othman et al., 2019).
Applications in Organic Photovoltaic Cells
Kim et al. (2016) studied the photovoltaic properties of quinoxaline-based copolymers for use in organic photovoltaic cells, suggesting their utility in renewable energy technologies (Kim et al., 2016).
Direcciones Futuras
Quinoxaline derivatives, including 2-Methyl-3-(thiophen-2-yl)quinoxaline, have shown potential in various applications, particularly in the field of organic electronics . They have been used in organic solar cells, dye-sensitized solar cells, organic field-effect transistors, and organic light-emitting diodes . Future research may focus on enhancing their performance and addressing key challenges in these applications .
Mecanismo De Acción
Target of Action
2-Methyl-3-(thiophen-2-yl)quinoxaline is a type of quinoline-containing π-conjugated system . These systems often include π-deficient aromatic nitrogen-containing heterocycles, such as quinoline and quinoxaline . These compounds often form the basis of electroactive materials with n-type conductivity .
Mode of Action
The mode of action of this compound is related to its π-conjugated structure, which includes electron-donor and electron-acceptor groups . This structure allows for efficient intramolecular charge transfer (ICT), which is used in photonics and optoelectronics as the basis for photosensitive materials .
Biochemical Pathways
Compounds of this nature often form the basis of electroactive materials , suggesting they may interact with biochemical pathways related to electron transfer.
Pharmacokinetics
The compound’s molecular weight is 2263 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Due to its π-conjugated structure and ability for efficient intramolecular charge transfer, it may have potential applications in photonics and optoelectronics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound shows aggregation-induced emission in a THF:water system . Additionally, its storage conditions may affect its stability; it is recommended to be stored in a dark place, sealed in dry, at room temperature .
Propiedades
IUPAC Name |
2-methyl-3-thiophen-2-ylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-9-13(12-7-4-8-16-12)15-11-6-3-2-5-10(11)14-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZRMFGGDBQQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)





